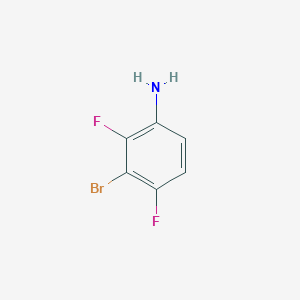

3-Bromo-2,4-difluoroaniline

Descripción

Significance and Research Landscape of Halogenated Aniline Derivatives

Halogenated anilines are aromatic hydrocarbon derivatives that contain both an amino group and one or more halogen atoms. smolecule.com The introduction of halogens to the aniline structure is a critical strategy in medicinal chemistry and materials science. Halogen atoms can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.comsmolecule.com This makes halogenated anilines valuable intermediates in the synthesis of a wide range of chemicals, such as insecticides, herbicides, and pharmaceuticals. smolecule.comchemimpex.com

The research landscape for halogenated anilines is broad, with studies exploring their use in creating compounds with antimicrobial and antibiofilm properties. rsc.org They are also investigated for their role in developing advanced materials, including polymers, coatings, and dyes. smolecule.comchemimpex.com The ability of these molecules to participate in hydrogen and halogen bonding makes them useful in crystal engineering and supramolecular chemistry.

Positional Isomerism and Structural Relevance in Difluoroanilines

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups or substituents on the main carbon skeleton. solubilityofthings.comwikipedia.org This isomerism is particularly significant in substituted anilines, as the specific placement of halogen atoms dramatically influences the molecule's properties and reactivity. solubilityofthings.com

In difluoroanilines, the location of the two fluorine atoms, along with other substituents like bromine, determines the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These differences can lead to distinct physical properties, such as melting and boiling points, and varied chemical reactivity in synthetic reactions. solubilityofthings.comacs.org For example, the reactivity of an aniline derivative in electrophilic substitution reactions is modulated by the electron-withdrawing or -donating nature of its substituents and their positions on the aromatic ring. The differentiation and separation of these isomers, often achieved through techniques like chromatography and mass spectrometry, are crucial for ensuring the desired outcome in a synthetic pathway. researchgate.net

Historical Context and Evolution of Research on 3-Bromo-2,4-difluoroaniline

The history of this compound is intertwined with the broader history of aniline chemistry and halogenation techniques. Aniline itself was first isolated in 1826 and became a cornerstone of the synthetic dye industry in the mid-19th century following the development of industrial-scale production methods like the Béchamp reduction. wikipedia.org

The systematic exploration of halogenated organic compounds began in the early 19th century. numberanalytics.com Over time, synthetic methods evolved from classical electrophilic aromatic substitution, which could be difficult to control with highly activated rings like aniline, to more regioselective techniques. nih.gov The introduction of fluorine chemistry in the mid-20th century opened up new possibilities for creating highly functionalized molecules. numberanalytics.com

While specific historical records detailing the first synthesis of this compound are not prominent in the literature, its emergence is a result of these cumulative advances in synthetic organic chemistry. The development of precise halogenation methods has made a wide array of polysubstituted anilines, including this compound, accessible for research and use as specialized chemical intermediates.

Compound Properties

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 103977-79-3 | bldpharm.com |

| Molecular Formula | C₆H₄BrF₂N | bldpharm.com |

| Molecular Weight | 208.00 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | ≥98% |

An in-depth examination of the synthetic methodologies for producing this compound reveals a complex interplay of regioselectivity and reaction control. This article delves into the strategic chemical approaches, precursor selection, and modern catalytic advancements pertinent to the synthesis of this specific halogenated aniline, a valuable building block in various chemical industries.

Propiedades

IUPAC Name |

3-bromo-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDDKKLQNVWKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547865 | |

| Record name | 3-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103977-79-3 | |

| Record name | 3-Bromo-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103977-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3-bromo-2,4-difluoroaniline

The synthesis of 3-Bromo-2,4-difluoroaniline is a multi-faceted process that requires careful consideration of halogenation and amination strategies to achieve the desired substitution pattern on the aromatic ring.

Reactivity and Organic Transformations Involving 3-bromo-2,4-difluoroaniline

Mechanistic Investigations of Aminophenyl Reactivity

The reactivity of the aminophenyl moiety in 3-bromo-2,4-difluoroaniline is influenced by the electronic effects of the halogen substituents. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. However, the fluorine and bromine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. The interplay of these opposing effects governs the regioselectivity and rate of reactions. The fluorine atoms, being highly electronegative, exert a strong inductive (-I) effect, while the bromine atom has a less pronounced deactivating effect. Conversely, the amino group's strong resonance (+R) effect can overcome the deactivating inductive effects to a certain extent, directing incoming electrophiles to the positions ortho and para to it.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.comsmolecule.comnih.gov These reactions are fundamental in the synthesis of complex organic molecules. a2bchem.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov this compound can participate in Suzuki-Miyaura couplings, where the bromine atom is replaced by various aryl, heteroaryl, alkyl, or vinyl groups. a2bchem.comnih.gov These reactions are crucial for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science. smolecule.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. mdpi.com For instance, the coupling of 3-bromo-2,6-difluoroaniline with bis(pinacolato)diboron using a palladium catalyst like Pd₂(dba)₃ and a phosphine ligand such as tricyclohexylphosphine can yield the corresponding boronate ester, a key intermediate for further Suzuki couplings.

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. While specific examples with this compound are not extensively detailed in the provided results, analogous bromo-difluoroanilines are known to undergo Heck couplings. a2bchem.com

The Sonogashira coupling reaction is another important palladium-catalyzed transformation that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. rsc.org this compound can be a substrate in Sonogashira couplings, where the bromine atom is substituted with an alkynyl group. These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for synthesizing arylamines. organic-chemistry.org this compound itself is an arylamine, but its bromine atom can be displaced by another amino group in a Buchwald-Hartwig reaction to form more complex diamine structures. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. nih.govnih.gov The reaction can be performed with a wide range of primary and secondary amines. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the existing substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted positions are meta to the amino group and are deactivated by the electron-withdrawing halogen atoms. Therefore, further electrophilic substitution on the ring is generally difficult.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comgovtpgcdatia.ac.in While the bromine atom can be a leaving group, the fluorine atoms, particularly when activated by other electron-withdrawing groups, can also be displaced by strong nucleophiles. vanderbilt.edu The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Functionalization of the Amino Group and Ring-Hydrogens

The amino group of this compound is a key site for functionalization. It can undergo a variety of reactions typical of primary anilines.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid). smolecule.com The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Functionalization of the ring hydrogens is less common due to the deactivating effect of the halogen atoms. However, under specific and often harsh conditions, it might be possible to introduce other substituents onto the ring.

Advanced Spectroscopic and Spectrometric Characterization of 3-bromo-2,4-difluoroaniline

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of 3-Bromo-2,4-difluoroaniline. The analysis of the vibrational modes of the molecule, aided by computational methods like Density Functional Theory (DFT), allows for precise band assignments. researchgate.netnih.gov

The vibrational spectrum is characterized by distinct bands corresponding to the stretching and bending of specific bonds within the molecule. Key vibrational modes include those of the amine (NH2) group, the carbon-halogen (C-Br, C-F) bonds, and the aromatic ring.

FT-IR and FT-Raman Spectral Data and Assignments for this compound:

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| NH₂ Asymmetric Stretch | ~3480 | - | Stretching of N-H bonds |

| NH₂ Symmetric Stretch | ~3390 | - | Stretching of N-H bonds |

| C-H Stretch | ~3100-3000 | ~3100-3000 | Aromatic C-H stretching |

| C=C Stretch | ~1620-1450 | ~1620-1450 | Aromatic ring stretching |

| NH₂ Scissoring | ~1600 | ~1600 | Bending of the H-N-H angle |

| C-N Stretch | ~1300-1250 | ~1300-1250 | Stretching of the C-NH₂ bond |

| C-F Stretch | ~1250-1000 | ~1250-1000 | Stretching of C-F bonds |

| C-H In-plane Bend | ~1200-1000 | ~1200-1000 | Bending of C-H bonds within the plane of the ring |

| C-Br Stretch | ~700-500 | ~700-500 | Stretching of the C-Br bond |

| NH₂ Wagging | ~750-650 | - | Out-of-plane bending of the NH₂ group |

| Ring Breathing | - | ~1031 | Symmetric stretching of the entire benzene ring. researchgate.net |

| C-H Out-of-plane Bend | ~900-700 | ~900-700 | Bending of C-H bonds out of the plane of the ring |

Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the physical state of the sample.

The presence of the amino group is confirmed by the characteristic N-H stretching vibrations in the high-frequency region of the FT-IR spectrum. researchgate.net The C-F and C-Br stretching vibrations appear at lower frequencies and are indicative of the halogen substitution on the aromatic ring. The various C-C stretching and C-H bending modes are characteristic of the substituted benzene ring. rjwave.org The FT-Raman spectrum complements the FT-IR data, often showing stronger signals for non-polar bonds like the C-C ring vibrations. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group. The coupling between adjacent protons and with fluorine nuclei (J-coupling) results in complex splitting patterns that help to determine the substitution pattern on the benzene ring. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts of the carbon atoms are affected by the nature of the substituents attached to them. Carbons bonded to electronegative atoms like fluorine and bromine will appear at different chemical shifts compared to the other ring carbons. chemicalbook.com

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It shows distinct signals for each of the non-equivalent fluorine atoms in the molecule. The chemical shifts and the coupling constants between the fluorine atoms and with nearby protons provide crucial information for confirming the positions of the fluorine substituents on the aromatic ring. rsc.org

Predicted NMR Data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.0-7.5 | m | Aromatic Protons | |

| ¹H | ~3.5-4.5 | br s | NH₂ Protons | |

| ¹³C | ~150-160 (d, JCF) | d | C-F | |

| ¹³C | ~140-150 (d, JCF) | d | C-F | |

| ¹³C | ~130-140 | s | C-NH₂ | |

| ¹³C | ~110-125 (m) | m | Aromatic CH | |

| ¹³C | ~100-110 | s | C-Br | |

| ¹⁹F | -120 to -140 | m | Aromatic C-F |

Note: These are approximate values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. ufg.br

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λmax) in the range of 200-400 nm. researchgate.net

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring. These are typically high-energy transitions and result in strong absorption bands. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or halogen atoms) to an antibonding π* orbital. These are generally lower in energy and have lower intensity compared to π → π* transitions. libretexts.org

The substitution of the benzene ring with an amino group (an auxochrome) and halogen atoms (which also have non-bonding electrons) can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). materialsciencejournal.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation pattern. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound.

For this compound (C₆H₄BrF₂N), the expected molecular weight is approximately 208.00 g/mol . lianhe-aigen.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides further structural information.

Expected Fragmentation Pattern for this compound:

Loss of H: [M-H]⁺

Loss of NH₂: [M-NH₂]⁺

Loss of F: [M-F]⁺

Loss of Br: [M-Br]⁺

Loss of HCN: [M-HCN]⁺

The relative abundance of these fragment ions can help to deduce the structure of the original molecule.

Computational and Theoretical Chemistry Studies on 3-bromo-2,4-difluoroaniline

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 3-Bromo-2,4-difluoroaniline. DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, studies on similar halogenated anilines have successfully used the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve excellent correlation between theoretical and experimental results for structural and physicochemical properties. nih.gov Such calculations provide a detailed description of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

In related difluoroaniline derivatives, DFT calculations have been instrumental in comparing experimental Infrared (IR) and Raman spectroscopic data with theoretical predictions to accurately assign vibrational modes. This comparative analysis helps in identifying characteristic vibrations and understanding the influence of substituents on the electronic environment of the molecule.

Ab Initio Quantum Chemical Calculations and Basis Set Selection

Ab initio quantum chemical calculations, which are based on first principles without the inclusion of experimental data, are fundamental to the theoretical study of this compound. The accuracy of these calculations is highly dependent on the choice of the basis set. For halogenated anilines, larger basis sets are generally preferred to better describe the electronic distribution around the electronegative halogen atoms and the diffuse nature of the electron density in the amine group.

A common approach involves using Pople-style basis sets, such as 6-311++G(d,p), which include diffuse functions (++) to account for the lone pairs of electrons and polarization functions (d,p) to allow for more flexibility in the description of bonding. nih.govresearchgate.net The selection of an appropriate basis set is a critical step, as it directly impacts the accuracy of the calculated molecular properties, from geometry optimization to the prediction of spectroscopic data. For instance, in studies of similar molecules, the 6-311++G(d,p) basis set has been shown to provide reliable results for vibrational frequencies and NMR chemical shifts when used in conjunction with DFT methods. nih.govresearchgate.net The goal is to reach a balance between computational cost and the desired accuracy of the results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Hardness, Electrophilicity Index)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of this compound. This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For a related compound, 2,4-difluoroaniline, the HOMO-LUMO energy gap was calculated to be 5.2186 eV using the B3LYP/6-311++G(d,2p) method, indicating high chemical stability. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. For 2,4-difluoroaniline, the chemical hardness was found to be 2.6093, further supporting its high stability. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. The electrophilicity index for 2,4-difluoroaniline was calculated to be 2.3371. researchgate.net

These parameters provide a quantitative basis for predicting the reactive behavior of the molecule.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.de NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. uni-muenchen.de The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides an estimate of the energetic importance of these interactions. uni-muenchen.de

Furthermore, NBO analysis is used to determine the natural atomic charges on each atom. This charge distribution is crucial for understanding the molecule's polarity, dipole moment, and electrostatic potential, which in turn influence its intermolecular interactions and reactivity. researchgate.net For example, the analysis can reveal the electron-withdrawing or -donating effects of the bromine and fluorine substituents on the aniline ring.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. Theoretical calculations can provide vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that can be compared with experimental results. nih.gov

Vibrational Spectroscopy: DFT calculations, such as those using the B3LYP method with a 6-311++G(d,p) basis set, can predict the vibrational frequencies and intensities of the molecule. nih.gov A comparison between the calculated and experimental spectra aids in the assignment of specific vibrational modes to the observed peaks. This is particularly useful for complex molecules where experimental assignments can be ambiguous. researchgate.net

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). nih.gov These theoretical predictions can help in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions, such as the energies and oscillator strengths of these transitions. nih.gov The calculated HOMO and LUMO energies also offer insights into the electronic transitions observed in the UV-Vis spectrum. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of this compound is an area of significant interest, as molecules with large NLO responses have potential applications in optoelectronics and photonics. aps.org Computational chemistry provides a powerful tool to predict and understand the NLO behavior of molecules.

The key NLO property is the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. scirp.org A high β₀ value is indicative of a strong NLO response. Computational methods, typically based on DFT, can be used to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. researchgate.net

For a molecule to exhibit a significant NLO response, it often possesses a strong intramolecular charge transfer (ICT) character. The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (like the halogens) on the aromatic ring of this compound suggests the potential for ICT and, consequently, NLO activity. For the related 2,4-difluoroaniline, the calculated electrophilicity index and HOMO-LUMO gap suggested it could be a potential candidate for NLO applications. researchgate.net Theoretical studies on similar organic chromophores have shown that DFT calculations can effectively predict NLO properties. diva-portal.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its properties. The molecule may have different stable conformations due to the rotation of the amino group and potential slight out-of-plane arrangements of the substituents. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers.

Applications of 3-bromo-2,4-difluoroaniline in Synthetic Chemistry

Role as a Key Building Block in Pharmaceutical Synthesis

3-Bromo-2,4-difluoroaniline serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. smolecule.coma2bchem.com Its unique structure, featuring bromine and fluorine atoms, allows for versatile chemical modifications, making it a valuable component in the development of novel drugs. smolecule.coma2bchem.comsmolecule.com

Precursor for Active Pharmaceutical Ingredients (APIs) in Targeted Therapies

This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly those used in targeted therapies. nih.govchemimpex.com For instance, it is utilized in the creation of compounds that target specific biological molecules, such as enzymes and receptors, which are implicated in disease pathways. smolecule.comsmolecule.com The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule. smolecule.comsmolecule.com

One notable application is in the synthesis of the melanoma drug vemurafenib. nih.gov In the synthetic route to a precursor of vemurafenib, this compound undergoes a double alkylation with propane-1-sulfonylchloride, followed by the selective removal of one of the sulfonyl groups. nih.gov

Synthesis of Antimicrobial and Antifungal Agents

This compound and its derivatives are employed in the synthesis of antimicrobial and antifungal agents. smolecule.comrsc.orgacs.org The incorporation of this fluorinated aniline moiety into the structure of potential drug candidates can lead to compounds with significant biological activity. smolecule.comrsc.org Research has shown that Schiff bases synthesized from the condensation of 3,4-difluoroaniline with other compounds exhibit antimicrobial properties against various bacteria and fungi. researchgate.net For example, ethanolamine derivatives synthesized from halogenated anilines have shown interesting antimicrobial activity. rsc.orgacs.org

Development of Anticancer, Antipsychotic, and Antiviral Agents

The versatility of this compound extends to the development of a diverse range of therapeutic agents. nbinno.com

Anticancer Agents: It is a building block for anticancer drugs, including those that target tyrosine kinases, which are crucial in tumor growth. smolecule.comnbinno.com The unique substitution pattern of bromine and fluorine can influence the compound's interaction with biological targets. smolecule.com

Antipsychotic Agents: Derivatives of bromo-substituted benzamides, which can be synthesized from related bromo-anilines, have shown potent antidopaminergic properties, indicating their potential as antipsychotic agents. nih.gov

Antiviral Agents: This compound is an important intermediate in the synthesis of antiviral drugs. smolecule.comnbinno.commdpi.com Halogenated anilines are used to construct antiviral compounds, and the fluorine atoms can improve the pharmacokinetic properties of these drugs. smolecule.com

Intermediate in Agrochemical Development

This compound and related fluoroanilines are important intermediates in the agrochemical industry. smolecule.coma2bchem.comlookchem.com

Synthesis of Novel Pesticides and Insecticides

This chemical is used in the production of new pesticides and insecticides. chemimpex.comnbinno.comlookchem.com Its incorporation into agrochemical structures can enhance their effectiveness and selectivity. lookchem.com The development of these products helps in improving crop resistance to pests. lookchem.com

Creation of Herbicidal Compounds

This compound is listed as a compound used in the preparation of 2-arylaminopyrimidinone derivatives, which exhibit herbicidal activity. google.com These compounds can be used safely on major crops and have a high herbicidal effect on various weeds at low doses. google.com 3,5-difluoroaniline, a related compound, is a key intermediate in the production of herbicidal compositions. google.com

Utility in Advanced Materials and Polymer Science

Synthesis of Functionalized Monomers for Polymer Design

There is currently a lack of specific, published research detailing the synthesis of functionalized monomers from this compound for polymer design.

Development of Dyes and Pigments

Detailed research findings on the development of dyes and pigments using this compound are not available in the public scientific literature.

Environmental Behavior and Bioremediation of Halogenated Anilines Including 3-bromo-2,4-difluoroaniline

Environmental Pathways and Persistence of Halogenated Aromatic Amines

The environmental distribution and longevity of halogenated aromatic amines are governed by a combination of their physicochemical properties and environmental conditions. epa.gov Due to their chemical stability, many of these compounds persist in the environment, leading to potential accumulation. nih.gov The addition of halogen atoms to the aniline structure, as seen in 3-Bromo-2,4-difluoroaniline, tends to make the molecule more hazardous than aniline itself. researcher.life

Key factors influencing their environmental fate include:

Sorption: Halogenated anilines can adsorb to organic matter in soil and sediments. This process is influenced by the organic carbon content of the soil; higher organic matter generally leads to stronger sorption. epa.gov This binding can reduce their mobility and bioavailability. ekb.eg

Leaching: The tendency of a compound to move through the soil profile with water is inversely related to its sorption. While strong adsorption reduces leaching, more water-soluble or less-adsorbed compounds can potentially contaminate groundwater. epa.gov

Volatility: Some halogenated anilines can volatilize from soil or water surfaces into the atmosphere, a process influenced by their vapor pressure and environmental factors like temperature. mdpi.com

Microbial Degradation and Biotransformation Mechanisms

Researchers have successfully isolated and identified numerous bacterial strains capable of degrading various halogenated anilines. ekb.eg These microorganisms are often sourced from contaminated soils and industrial sites, where they have adapted to the presence of these pollutants. ekb.egbohrium.com The isolation process typically involves enrichment culture techniques, using the target halogenated aniline as a sole source of carbon and/or nitrogen. ekb.egoup.com

Several studies have documented bacteria that can metabolize compounds such as 4-fluoroaniline, chloroanilines, and bromoanilines. ekb.eg For instance, a study in Nigeria isolated six bacterial strains, including species of Pseudomonas, Stenotrophomonas, and Bacillus, that could utilize 3,4-dichloroaniline. ekb.eg The ability to degrade these compounds is not limited to a single genus; a wide spectrum of bacteria, including Moraxella, Acinetobacter, and Alcaligenes, have also been identified as capable of metabolizing halogenated anilines. ekb.eg

Table 1: Examples of Isolated Halogenated Aniline-Metabolizing Bacteria

| Microorganism | Degraded Compound(s) | Source of Isolation | Reference(s) |

| Pseudomonas hibiscicola BT9 | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | Contaminated Soil | ekb.eg |

| Stenotrophomonas maltophilia BT10 | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | Contaminated Soil | ekb.eg |

| Bacillus subtilis WT5 | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | Contaminated Soil | ekb.eg |

| Paracoccus sp. | Aniline and halogen-substituted derivatives | Soil | researchgate.net |

| Moraxella sp. strain G | 4-fluoroaniline, chloroanilines, 4-bromoaniline | Not Specified | ekb.eg |

| Rhodococcus sp. strain 2 | 3,4-halogenated anilines | Enrichment Culture | oup.com |

| Bacillus consortium (CAYH2) | Aniline, 4-chloroaniline, 2,4-dichloroaniline | Oil Contaminated Soil | researchgate.net |

The crucial and often most difficult step in the microbial degradation of halogenated aromatics is the removal of the halogen substituent (dehalogenation). nih.govbohrium.com This can occur through several enzymatic mechanisms:

Reductive Dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. bohrium.comepa.gov Organohalide-respiring bacteria utilize membrane-bound reductive dehalogenases for this purpose. bohrium.com

Oxidative Dehalogenation: In aerobic environments, oxygenase enzymes can incorporate oxygen atoms into the aromatic ring, which leads to the destabilization and eventual removal of the halogen. bohrium.com Dioxygenases, for example, can hydroxylate the ring, a key initial step in the degradation of compounds like chloroaniline and fluorobenzene. bohrium.com

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from water. bohrium.com

Following dehalogenation, the aromatic ring is cleaved. The initial attack on the aniline molecule is often catalyzed by an aniline dioxygenase, which converts it to a catechol or a substituted catechol. nih.gov The subsequent cleavage of the catechol ring typically proceeds via two main pathways:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

These cleavage reactions break down the aromatic structure into aliphatic intermediates, which can then enter central metabolic pathways of the cell. nih.govbohrium.com

Isolation and Characterization of Halogenated Aniline-Metabolizing Microorganisms

Assessment of Biodegradation Potentials and Rates

The potential and rate of biodegradation for a specific halogenated aniline depend on several factors, including the compound's chemical structure (the type, number, and position of halogens), the presence of competent microorganisms, and environmental conditions (e.g., pH, temperature, availability of other nutrients). ekb.egepa.gov For example, the presence of an additional carbon source like glucose has been shown to enhance the rate of aniline degradation by some bacterial strains. ajol.info

Studies have quantified the biodegradation rates for various anilines. A consortium of Bacillus species was shown to degrade 2,4-dichloroaniline faster than 4-chloroaniline, which was in turn degraded faster than aniline itself. researchgate.net This suggests that the presence and pattern of halogenation significantly affect the compound's susceptibility to microbial attack. researchgate.net Microcalorimetry has also been used to kinetically express the rate of heat energy output during the biodegradation of compounds like aniline and 2,4-dichlorophenol, providing another method to quantify microbial activity. njit.edu

Table 2: Examples of Aniline Biodegradation Rates

| Compound | Microorganism/Consortium | Biodegradation Rate (µmoles L⁻¹ h⁻¹) | Additional Notes | Reference(s) |

| Aniline | Bacillus consortium (CAYH2) | 0.78 ± 0.03 | Utilized as sole carbon and nitrogen source | researchgate.net |

| 4-chloroaniline | Bacillus consortium (CAYH2) | 1.46 ± 0.04 | Utilized as sole carbon and nitrogen source | researchgate.net |

| 2,4-dichloroaniline | Bacillus consortium (CAYH2) | 3.82 ± 0.02 | Utilized as sole carbon and nitrogen source | researchgate.net |

Development of Bioremediation Strategies for Contaminated Environments

The understanding of microbial degradation pathways for halogenated anilines underpins the development of effective bioremediation strategies for contaminated soil and water. researchgate.netnih.gov These strategies aim to enhance the activity of microorganisms to break down pollutants into less harmful substances. bohrium.com

Key bioremediation approaches include:

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with proven degradative capabilities into a contaminated site. bohrium.com This is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant.

Biostimulation: This approach focuses on stimulating the growth and activity of the native microbial populations by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances. bohrium.com

Monitored Natural Attenuation (MNA): In some cases, the indigenous microbial community can degrade contaminants at a sufficient rate without intervention. MNA involves monitoring the natural processes to ensure that contamination is being reduced and contained. researchgate.net

The selection of a bioremediation strategy depends on the specific contaminants, the characteristics of the site, and cost-effectiveness. researcher.life For halogenated compounds, a combination of anaerobic and aerobic treatments can be effective, where anaerobic reductive dehalogenation is followed by aerobic degradation of the less-halogenated, more easily degradable products. epa.gov The development of these biological treatment methods offers a sustainable and low-cost alternative to conventional physicochemical remediation techniques. nih.gov

Mechanistic Toxicology of Halogenated Anilines: Implications for 3-bromo-2,4-difluoroaniline

General Toxicological Mechanisms of Halogenated Aromatic Amines

The toxicity of halogenated aromatic amines is complex and often not caused by the parent compound itself, but rather by its metabolic products. spectrumchemical.com The organism's metabolic machinery, primarily in the liver, attempts to detoxify these foreign compounds (xenobiotics) by making them more water-soluble for excretion. ambeed.com However, this biotransformation process can also lead to "bioactivation," the formation of chemically reactive metabolites that are more toxic than the original substance. spectrumchemical.combocsci.com

A common denominator in the toxicity of aromatic amines is the metabolic activation of the amino group. acs.org The key reaction is N-oxidation, which produces aryl-N-hydroxylamines. acs.org These and other reactive intermediates can then cause cellular damage, leading to a range of toxic outcomes. The nature, quantity, and position of halogen atoms on the aniline ring significantly influence the specific metabolic pathways and the ultimate toxicity of the compound. bocsci.com The toxicological effects documented for various halogenated anilines include haematotoxicity (damage to blood cells), immunotoxicity, mutagenicity, and carcinogenicity. apolloscientific.co.ukgoogle.com For some halogenated aromatic hydrocarbons, a proposed mechanism involves interaction with the aryl hydrocarbon (Ah) receptor, which can alter gene expression.

For 3-Bromo-2,4-difluoroaniline , its structure, featuring a bromine atom and two fluorine atoms, suggests it would be subject to these general mechanisms. The presence of multiple halogen atoms can enhance its binding affinity to proteins and influence its metabolic fate. doronscientific.com While specific data is limited, its classification as a toxic substance indicates its potential to undergo bioactivation and elicit cellular damage consistent with other halogenated anilines. bocsci.com

Molecular and Cellular Mechanisms of Toxicity (e.g., oxidative stress, DNA damage, apoptosis)

At the molecular and cellular level, the toxicity of halogenated anilines is frequently driven by oxidative stress. chemsrc.com Aniline exposure has been shown to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. alfa-chemistry.comossila.com This oxidative assault leads to a cascade of detrimental events.

Key mechanisms include:

Oxidative Damage : ROS can attack lipids in cell membranes (lipid peroxidation), proteins, and nucleic acids. alfa-chemistry.com Studies on aniline show it can significantly increase levels of malondialdehyde (a marker of lipid peroxidation) and deplete the cell's natural antioxidant defenses, such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). alfa-chemistry.com

DNA Damage : ROS and reactive metabolites can directly damage DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG). This type of damage is mutagenic and, if not properly repaired, can lead to mutations that initiate cancer.

Mitochondrial Dysfunction : The mitochondria, the cell's powerhouses, are both a source of and a target for ROS. Aniline-induced oxidative stress can lead to a loss of the mitochondrial membrane potential, impairing energy production and initiating cell death pathways. alfa-chemistry.com

Apoptosis (Programmed Cell Death) : The culmination of oxidative damage, DNA injury, and mitochondrial dysfunction can trigger apoptosis. alfa-chemistry.comossila.com Studies demonstrate that aniline can induce apoptosis in liver cells (hepatocytes) in a concentration-dependent manner. alfa-chemistry.com This process can be blocked by antioxidants like N-acetyl-L-cysteine (NAC), confirming the central role of ROS. alfa-chemistry.com

Given these mechanisms, This compound is likely to induce toxicity through similar pathways. The electron-withdrawing nature of its two fluorine atoms, combined with the bromine atom, would influence its electronic properties and reactivity, potentially promoting the generation of ROS and subsequent oxidative damage, DNA injury, and apoptosis.

Role of Bioactivation and Metabolite Formation in Toxicity

The concept of bioactivation is central to understanding the toxicity of halogenated anilines. spectrumchemical.comhoelzel-biotech.com Most of these compounds are relatively inert until they are enzymatically converted into reactive electrophilic intermediates within the body. smolecule.comcanbipharm.com This metabolic activation is a double-edged sword; while it is part of the body's detoxification system, it is also the primary source of toxicity for many chemicals. ambeed.com

The cytochrome P450 (CYP450) family of enzymes, located mainly in the liver, plays a crucial role in this process. shachemlin.com These enzymes catalyze oxidative reactions, including:

N-hydroxylation : This is often the key bioactivation step for aromatic amines, forming N-hydroxylamine metabolites. acs.org These metabolites are implicated in many of the toxic effects.

Aromatic hydroxylation : Hydroxylation of the benzene ring can be a detoxification pathway, but it can also lead to the formation of reactive quinone-type metabolites. bocsci.com

Dehalogenation : The enzymatic removal of a halogen atom can lead to the formation of reactive benzoquinoneimine metabolites. bocsci.com

Once formed, these reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins. spectrumchemical.comshachemlin.com This binding can disrupt their normal function, leading to enzyme inhibition, protein denaturation, DNA adduct formation, and the initiation of carcinogenic processes. shachemlin.com The balance between detoxification pathways and bioactivation pathways determines the ultimate toxic potential of a specific halogenated aniline. ambeed.com

For This compound , its metabolism would be directed by the interplay of its three halogen substituents. The presence of fluorine atoms is known to reduce the rate of CYP450-mediated oxidation, which can enhance metabolic stability. hoelzel-biotech.com However, the molecule still possesses sites for potential N-oxidation and oxidative dehalogenation of the bromine atom. The specific metabolites formed from this compound would dictate its toxicological profile, with the potential formation of N-hydroxy- or quinoneimine-type intermediates being of primary concern.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism by which halogenated aniline metabolites exert their toxicity is through the generation of ROS and the induction of oxidative stress. chemsrc.comrsc.org Hemolytic arylamines, for instance, require metabolism to their N-hydroxy derivatives to exert toxic effects on red blood cells. bldpharm.com

The process often involves a futile redox cycle. The N-hydroxylamine metabolite can react with oxyhemoglobin in red blood cells, oxidizing the iron from its ferrous (Fe2+) to its ferric (Fe3+) state, forming methemoglobin, which cannot transport oxygen. rsc.org In this process, the N-hydroxylamine is converted to a nitrosoarene, and ROS, such as the superoxide anion, are generated. bldpharm.com The nitrosoarene can then be reduced back to the N-hydroxylamine by cellular reductants, allowing the cycle to continue, generating large amounts of ROS and depleting the cell's antioxidant reserves, like glutathione (GSH). rsc.orgbldpharm.com

This cascade of ROS generation leads to:

Increased levels of lipid hydroperoxides. alfa-chemistry.com

Damage to mitochondrial membranes. alfa-chemistry.com

Oxidative damage to DNA, proteins, and other cellular components.

Alterations in the red blood cell membrane, leading to hemolysis (destruction of red blood cells). rsc.orgresearchgate.net

Studies with various aniline analogues confirm this pattern. Aniline exposure in hepatocytes leads to a significant increase in ROS and malondialdehyde (MDA), alongside a decrease in the activity of antioxidant enzymes like SOD and CAT. alfa-chemistry.com Similarly, fluorinated anilines have been shown to induce significant ROS production in bacteria.

This compound , upon metabolic activation to its corresponding N-hydroxylamine, would be expected to participate in such redox cycling. This would lead to the generation of ROS, contributing to oxidative stress in target tissues like the liver and red blood cells. The specific rate and extent of ROS production would depend on the stability and reactivity of its N-hydroxylated metabolite.

Immunotoxicity, Mutagenicity, and Carcinogenicity Pathways

The damage inflicted by reactive metabolites and oxidative stress can manifest as immunotoxicity, mutagenicity, and carcinogenicity, which are all recognized hazards of halogenated anilines. apolloscientific.co.uk

Immunotoxicity : Aromatic amines can affect the immune system. For example, peroxidase enzymes in polymorphonuclear leukocytes (a type of white blood cell) can activate aromatic amines, leading to the binding of metabolites to leukocyte DNA. acs.org

Mutagenicity : This refers to the ability of a chemical to cause permanent changes in the genetic material (DNA). Many aniline derivatives are genotoxic, meaning they damage DNA. This damage often arises from the formation of DNA adducts by reactive metabolites. The mutagenic potential of anilines can be detected in various short-term assays, such as the Salmonella (Ames) test and the Drosophila wing spot test.

Carcinogenicity : The carcinogenic potential of aromatic amines is a major concern and is fundamentally linked to metabolic activation. acs.org The formation of DNA adducts can lead to mutations in critical genes (oncogenes and tumor suppressor genes), initiating the process of cancer. While it was once thought that only polycyclic aromatic amines were carcinogenic, monocyclic amines like 4-chloro-ortho-toluidine have also been proven to be human carcinogens. acs.org Some halogenated aromatics may also exert carcinogenic effects through non-genotoxic mechanisms, such as sustained receptor activation and subsequent changes in gene expression that promote cell proliferation and inhibit apoptosis.

For This compound , its potential for immunotoxicity, mutagenicity, and carcinogenicity is inferred from its chemical class. As a halogenated aniline, it is considered a potential mutagen and carcinogen. The formation of reactive metabolites capable of forming DNA adducts is the most probable pathway for genotoxicity. While specific carcinogenicity studies are not available in the searched literature, its structural alerts warrant concern.

Effects on Biological Targets and Pathways

The reactive species generated from halogenated anilines interact with numerous biological targets, disrupting critical cellular pathways.

Key biological targets include:

DNA : Covalent binding of metabolites forms DNA adducts, which are a primary lesion leading to mutation and carcinogenesis. Oxidative attack by ROS also causes DNA lesions like 8-OHdG.

Proteins : Reactive metabolites can bind to proteins, altering their structure and function. bldpharm.com This can lead to the inhibition of crucial enzymes, such as those involved in metabolism or antioxidant defense. doronscientific.com Specific targets include hemoglobin (leading to methemoglobinemia) and cytoskeletal proteins in red blood cells. rsc.orgbldpharm.com Cytochrome P450 enzymes are also targets, which can lead to their inhibition or activation. doronscientific.com

Lipids : Oxidative damage to lipids in cellular and mitochondrial membranes compromises their integrity, leading to cellular dysfunction and death. alfa-chemistry.com

Disruption of these targets affects major cellular pathways:

DNA Repair Pathways : The cell responds to DNA damage by activating repair pathways like the Base Excision Repair (BER) pathway, which involves enzymes like 8-oxoguanine glycosylase 1 (OGG1) to remove oxidative lesions. However, extensive damage can overwhelm these repair systems, leading to the accumulation of mutations.

Cell Signaling and Transcription : Oxidative stress can activate redox-sensitive transcription factors such as NF-κB and AP-1. chemsrc.com This can lead to the upregulation of inflammatory and fibrogenic factors, contributing to tissue damage and tumor promotion. chemsrc.com

Apoptosis Pathways : Damage to mitochondria and DNA are potent signals for initiating programmed cell death (apoptosis) to eliminate irreparably damaged cells. alfa-chemistry.com

This compound would be expected to interact with these same targets and pathways. Its metabolites could form adducts with DNA and proteins, and the ensuing oxidative stress would activate stress-response and cell death pathways. The specific halogenation pattern would modulate its binding affinity for various biological targets. doronscientific.com

Structure-Activity Relationships (SAR) in Halogenated Aniline Toxicity

The relationship between the chemical structure of a halogenated aniline and its toxic activity is critical for predicting the hazard of untested compounds. bocsci.com The toxicity is profoundly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. bocsci.com

Several key SAR principles have been established:

Lipophilicity : The toxicity of many substituted benzenes, including anilines, can be modeled well by their n-octanol/water partition coefficient (logP), a measure of lipophilicity. Higher lipophilicity can facilitate membrane transport and accumulation in fatty tissues.

Halogen Identity and Position : The type and location of halogens affect metabolic pathways. The position of a substituent can direct hydroxylation to different sites on the ring, influencing whether the outcome is detoxification or bioactivation. bocsci.com For example, studies on para-substituted phenylhydroxylamines found that hemolytic toxicity increased as the electronegativity of the halogen decreased (para-iodo > para-bromo > para-fluoro). researchgate.net

Electronic Effects : Electron-withdrawing groups, like fluorine, can impact the reactivity of the amine group and the aromatic ring, influencing the rates of metabolic reactions. hoelzel-biotech.com

Steric Effects : It was once hypothesized that substitution at both positions ortho to the amino group (e.g., 2,6-disubstitution) could sterically hinder N-oxidation and thus prevent genotoxicity. However, studies have shown this is not a reliable rule, as compounds like 2,4,6-trichloroaniline were found to be mutagenic.

For This compound , its SAR profile is complex. It possesses two strongly electron-withdrawing fluorine atoms and a larger, less electronegative bromine atom.

The fluorine at position 2 (ortho to the amine) could sterically influence N-oxidation.

The fluorine atoms at positions 2 and 4 are known to enhance metabolic stability by making the ring less susceptible to oxidative attack. hoelzel-biotech.com

The bromine at position 3 is a potential site for oxidative dehalogenation, a bioactivation pathway. bocsci.com

Based on the trend observed with para-substituted anilines, the bromine atom may contribute more significantly to certain types of toxicity than the fluorine atoms. researchgate.net

The combination of these features suggests that the toxicological profile of This compound is a result of a complex interplay between steric hindrance, electronic effects influencing metabolic rates, and the potential for bioactivation at multiple sites.

Data Tables

Table 1: Research Findings on the Toxic Effects of Aniline and its Derivatives

| Compound/Class | Effect | Biological System | Key Finding | Citation |

| Aniline | Oxidative Stress & Apoptosis | Primary Cultured Rat Hepatocytes | Induces ROS, lipid peroxidation, DNA damage, mitochondrial dysfunction, and apoptosis. | alfa-chemistry.comossila.com |

| Aniline | Splenic Toxicity | Rats (in vivo) | Causes iron overload, oxidative DNA damage (8-OHdG), and activation of DNA repair pathways (OGG1). | chemsrc.com |

| Halogenated Phenylhydroxylamines (p-F, p-Br, p-I) | Hemolysis & Methemoglobinemia | Rats (in vivo) | Induce methemoglobin formation and destruction of red blood cells. Toxicity trend: Iodo > Bromo > Fluoro. | rsc.orgresearchgate.net |

| 2,4,6-Trichloroaniline | Mutagenicity | Drosophila melanogaster | Found to be mutagenic in the wing spot test, challenging the hypothesis that 2,6-disubstitution prevents genotoxicity. | |

| Halogenated Anilines | Carcinogenicity | General | Considered potential carcinogens, primarily through metabolic activation to DNA-reactive species. | apolloscientific.co.ukacs.org |

| 2,4-Difluoroaniline (DFA) | Dystrophic Lesions | Zebrafish (in vivo) | Subacute exposure caused dystrophic lesions in the liver, kidney, and skin. |

Table 2: Summary of Structure-Activity Relationship (SAR) Principles in Halogenated Aniline Toxicity

| Structural Feature | Influence on Toxicity | Mechanism | Citation |

| Halogen Position | Modulates toxicity | Affects the regioselectivity of hydroxylation, steering metabolism towards detoxification or bioactivation pathways. | bocsci.com |

| Halogen Identity (para-position) | Toxicity increases: I > Br > F | Related to decreasing electronegativity, affecting the reactivity of N-hydroxy metabolites and hemolytic potential. | researchgate.net |

| Lipophilicity (logP) | Positive correlation with toxicity | Higher lipophilicity can enhance membrane permeability and bioaccumulation. | |

| Ortho-Substitution (e.g., 2,6-dichloro) | Does not reliably prevent genotoxicity | Steric hindrance at the ortho positions is insufficient to block all metabolic activation pathways leading to mutagenicity. | |

| Fluorine Substitution | Can enhance metabolic stability | The strong electron-withdrawing nature of fluorine can reduce the susceptibility of the aromatic ring to CYP450-mediated oxidation. | hoelzel-biotech.com |

Environmental Ecotoxicology in Aquatic and Terrestrial Ecosystems

The release of synthetic chemicals into the environment is a subject of increasing scientific scrutiny. Among these are halogenated anilines, a class of compounds utilized in various industrial processes, including the synthesis of dyes, pesticides, and pharmaceuticals. mdpi.comnih.gov Due to their inherent chemical stability and potential for widespread environmental distribution, understanding their ecotoxicological impact is crucial. This section focuses on the environmental ecotoxicology of halogenated anilines, with a specific emphasis on inferring the potential risks associated with this compound in both aquatic and terrestrial ecosystems.

Halogenated anilines can enter the environment through several pathways, including industrial wastewater discharge and the degradation of agricultural chemicals. nih.gov Their persistence in the environment is a significant concern, as the presence of halogen atoms on the aniline ring structure often increases their resistance to biodegradation. ekb.eg This persistence can lead to long-term exposure for various organisms.

Aquatic Ecotoxicology

Toxicity to Aquatic Organisms:

Research on various halogenated anilines has demonstrated their toxicity across different trophic levels, including algae, invertebrates, and fish.

Algae: Algae are fundamental primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. Studies on substituted anilines have shown that their toxicity to algae, such as Pseudokirchneriella subcapitata, is influenced by the compound's hydrophobicity and the nature of its substituents. nih.gov For instance, a study on 58 substituted anilines and phenols found that 21 were classified as "toxic" to algae, with EC50 values between 1 and 10 mg/L. nih.gov Generally, an increase in the number of halogen substituents leads to higher hydrophobicity and, consequently, greater toxicity. nih.gov Blue-green algae have also been shown to be particularly sensitive to certain anilines. nih.gov

Invertebrates: Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicity testing. They are known to be sensitive to aniline derivatives. researchgate.net For example, the 48-hour EC50 for immobilization of Daphnia magna by 4-chloroaniline has been reported in the range of 0.31 to 226 mg/L. nih.gov The chronic toxicity of aniline and other derivatives to Daphnia magna has also been documented, affecting reproduction and survival. nih.gov

Fish: Fish are often used to assess the acute and chronic toxicity of waterborne contaminants. The toxicity of halogenated anilines to fish can be significant. For example, the 96-hour LC50 for aniline in rainbow trout is 8 mg/L, while for 2-chloroaniline in fathead minnows, it is 5.8 mg/L. epa.gov Dichloroanilines are also known to be toxic to a wide range of aquatic organisms. researchgate.net

The following table summarizes ecotoxicity data for several halogenated anilines, which can be used to infer the potential toxicity of this compound.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| Aniline | Daphnia magna | 48h LC50 | 0.85 | epa.gov |

| Aniline | Rainbow Trout | 96h LC50 | 8 | epa.gov |

| 2-Chloroaniline | Daphnia magna | 48h EC50 | 0.48 | epa.gov |

| 2-Chloroaniline | Fathead Minnow | 96h LC50 | 5.8 | epa.gov |

| 4-Chloroaniline | Daphnia magna | 48h EC50 | 0.31 - 226 | nih.gov |

| 3,4-Dichloroaniline | Various | - | Toxic | researchgate.net |

| 3,4,5-Trichloroaniline | P. subcapitata | 72h EC50 | 1.43 | nih.gov |

Interactive Data Table

Terrestrial Ecotoxicology

The impact of halogenated anilines on terrestrial ecosystems is less documented than their aquatic effects. However, contamination of soil can occur through various means, including the application of pesticides that degrade into these compounds and the use of contaminated sludge as fertilizer.

Soil Microbial Communities:

Soil microorganisms are vital for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition. Halogenated anilines can be toxic to these microbial communities, potentially disrupting essential ecosystem functions. Studies have shown that soil bacteria can degrade halogenated anilines, but the process can be slow, and the compounds can persist in the soil. ekb.eg The degradation of 4-chloroaniline by a bacterial consortium isolated from agricultural soil, for instance, was found to be a result of interspecies interactions. microbiologyresearch.org The presence of halogen atoms can make these compounds more resistant to microbial degradation. ekb.eg Reductive dehalogenation, a process where halogen atoms are removed and replaced by hydrogen, can occur under anaerobic conditions in soils and groundwater, often leading to less toxic and more biodegradable compounds. epa.gov

Toxicity to Soil Organisms:

While specific data on the toxicity of this compound to soil organisms such as earthworms, springtails, or other invertebrates is scarce, the general toxicity of halogenated compounds suggests a potential for adverse effects. The persistence of these compounds in soil could lead to chronic exposure for soil-dwelling organisms.

The following table summarizes the potential impacts of halogenated anilines on terrestrial ecosystems based on available research.

| Ecosystem Component | Potential Effects of Halogenated Anilines | Research Findings |

| Soil Microorganisms | Inhibition of microbial activity, disruption of nutrient cycling. | Can be degraded by some bacterial consortia, but persistence is a concern. ekb.egmicrobiologyresearch.org |

| Soil Invertebrates | Potential for acute and chronic toxicity, though specific data is limited. | General toxicity of halogenated compounds suggests a risk. |

| Plants | Potential for uptake and phytotoxicity. | Some aniline derivatives have shown moderate toxicity to plant seed germination. mdpi.com |

Interactive Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2,4-difluoroaniline with high regioselectivity?

- Methodological Answer : A common approach involves bromination of 2,4-difluoroaniline using controlled conditions. For example, anhydrous cupric bromide (CuBr₂) and t-butyl nitrite in acetonitrile at 60–65°C can introduce bromine selectively at the 3-position . Alternatively, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at ambient temperature enables regioselective bromination of precursor amines . Key parameters include temperature control (<25°C to avoid side reactions) and stoichiometric ratios (0.5–1.0 eq brominating agent).

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- Gas Chromatography (GC) : Purity >95% is achievable, as validated for isomers like 4-bromo-2,6-difluoroaniline (retention time calibration) .

- ¹H/¹⁹F NMR : Spin–spin coupling patterns distinguish fluorine and bromine positions. For example, ¹H NMR of 5-bromo-2,4-difluoroaniline in acidic D₂O resolves splitting due to adjacent fluorine atoms .

- Melting Point Analysis : Compare observed mp (e.g., 63–65°C for 4-bromo-2,6-difluoroaniline) with literature to confirm crystallinity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on hazard codes (R20/21/22-36/37/38) for analogous brominated anilines:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/skin contact.

- Store at 0–6°C in airtight containers to prevent degradation .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, slowing nucleophilic substitution but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the 2-fluoro group directs coupling to the 5-position. Optimize using bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF, 80°C) to improve yields .

Q. What challenges arise in interpreting ¹⁹F NMR spectra of halogenated anilines, and how can they be mitigated?

- Methodological Answer : Fluorine’s high electronegativity causes significant chemical shift dispersion. For this compound:

- Use deuterated solvents (e.g., DMSO-d₆) to avoid proton coupling.

- Acquire spectra at high field (>400 MHz) to resolve overlapping signals.

- Reference ¹⁹F shifts to internal standards (e.g., CFCl₃) for accuracy .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amine group increases solubility but may lead to decomposition via Br⁻ elimination (monitor by TLC).

- Basic Conditions : Deprotonation accelerates hydrolysis of the C-Br bond. Stabilize with buffered solutions (pH 6–8) and low temperatures (0–4°C) during reactions .

Notes

- Contradictions : Reported melting points and hazards vary slightly between isomers (e.g., 4-bromo-2,6-difluoroaniline vs. 2-bromo-4,6-difluoroaniline). Always verify isomer-specific data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.